Sildenafil - 139755-83-2

Sildenafil

Catalog Number: EVT-283295
CAS Number: 139755-83-2
Molecular Formula: C22H30N6O4S
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sildenafil citrate is a synthetic compound originally developed by Pfizer for the treatment of angina pectoris. [] It gained widespread recognition as the active ingredient in Viagra®, a medication for erectile dysfunction. [] Sildenafil's therapeutic effects extend beyond erectile dysfunction and include treatment of pulmonary arterial hypertension. [] In scientific research, sildenafil serves as a valuable tool for studying various physiological processes and exploring potential therapeutic applications for different medical conditions.

Future Directions
  • Optimization of sildenafil dosing and delivery methods for specific therapeutic applications. []
  • Exploring the potential synergistic effects of sildenafil in combination with other therapies for various conditions, such as PAH and cardiovascular diseases. [, ]
  • Investigating the long-term safety and efficacy of sildenafil in chronic conditions, particularly in vulnerable populations such as infants and pregnant women. [, , ]
  • Elucidating the molecular mechanisms underlying sildenafil's effects on various physiological processes, including BMP signaling, EPC function, and cellular responses to ischemia. [, , ]
  • Developing novel PDE5 inhibitors with improved pharmacological profiles, including greater selectivity, potency, and duration of action. []

N-Desmethyl Sildenafil

    Relevance: N-Desmethyl Sildenafil is structurally similar to Sildenafil, differing only in the presence of a methyl group. This structural similarity leads to similar pharmacological activity, making N-Desmethyl Sildenafil a relevant compound in understanding the pharmacokinetic and pharmacodynamic profiles of Sildenafil [].

Tadalafil

Vardenafil

    Relevance: Vardenafil, along with Sildenafil, belongs to the PDE5 inhibitor class of drugs and shares a common mechanism of action for treating erectile dysfunction [].

Avanafil

    Relevance: As a PDE5 inhibitor, Avanafil shares a similar mechanism of action with Sildenafil [].

Isosorbide Mononitrate (ISMN)

    Relevance: While both ISMN and Sildenafil exhibit vasodilatory effects, their mechanisms differ. ISMN acts by releasing nitric oxide, whereas Sildenafil inhibits the degradation of cyclic guanosine monophosphate (cGMP) []. Importantly, the concomitant use of Sildenafil and nitrates like ISMN is contraindicated due to the risk of severe hypotension [, ].

    Relevance: Like ISMN, Nitroglycerin shares a similar mechanism of action involving nitric oxide release, which contrasts with Sildenafil's inhibition of cGMP degradation []. The concurrent use of Sildenafil with Nitroglycerin is contraindicated due to the risk of severe hypotension [].

Epoprostenol

    Relevance: Studies have explored the combined use of Sildenafil with Epoprostenol in managing pulmonary arterial hypertension, highlighting a potential synergistic effect between these two drugs with different mechanisms of action [].

    Relevance: Research indicates that Sildenafil can enhance the signaling pathway of BMP4, suggesting a potential interaction between these compounds. This interaction may contribute to Sildenafil's therapeutic benefits in pulmonary arterial hypertension, where deficient BMP signaling is implicated [].

Classification

Sildenafil is classified under the Biopharmaceutical Classification System as Class II, indicating that it has low solubility but high permeability. Its solubility is pH-dependent, which affects its bioavailability and therapeutic efficacy .

Synthesis Analysis

The synthesis of sildenafil has evolved through various methods since its discovery. The initial synthesis involved several steps, starting with the reaction of a diketoester with hydrazine to form a pyrazole ring. Key steps in its synthesis include:

  1. Formation of Pyrazole: The reaction of ethyl 3-butyrylpyruvate with hydrazine hydrate in acetic acid produces a pyrazole derivative.
  2. N-Methylation: Selective N-methylation of the pyrazole ring using dimethyl sulfate.
  3. Hydrolysis and Nitration: Hydrolysis yields a carboxylic acid, which is then nitrated.
  4. Reduction: The nitro group is reduced to an amino group using stannous chloride and hydrochloric acid.
  5. Cyclization: The final cyclization step forms the pyrazolopyrimidinone structure .

Recent advancements have focused on improving the synthesis process to enhance yield and reduce environmental impact. For example, new methods utilize arylacetic acid as an acyl source and employ water as a solvent, significantly reducing costs and waste .

Molecular Structure Analysis

Sildenafil's molecular structure features a complex arrangement that includes a pyrazolo[4,3-d]pyrimidinone core, which is crucial for its biological activity. Key structural characteristics include:

  • Molecular Formula: C22H30N6O4S
  • Molecular Weight: Approximately 474.58 g/mol
  • Functional Groups: Contains sulfonamide, ether, and amine groups which contribute to its pharmacological properties.

The three-dimensional conformation of sildenafil allows it to effectively bind to phosphodiesterase type 5 enzymes, inhibiting their activity and thus enhancing erectile function by increasing levels of cyclic guanosine monophosphate in the corpus cavernosum .

Chemical Reactions Analysis

Sildenafil undergoes several important chemical reactions during its synthesis:

  1. Nitration Reaction: Involves introducing a nitro group into the aromatic system.
  2. Reduction Reaction: Converts nitro groups into amino groups using reducing agents like stannous chloride.
  3. Amidation Reaction: Forms amide bonds crucial for constructing the final sildenafil structure.

These reactions are typically performed under controlled conditions to optimize yields and minimize by-products .

Mechanism of Action

Sildenafil acts primarily as a selective inhibitor of phosphodiesterase type 5, an enzyme responsible for breaking down cyclic guanosine monophosphate. By inhibiting this enzyme, sildenafil increases levels of cyclic guanosine monophosphate in smooth muscle cells, leading to relaxation and increased blood flow in the penis during sexual stimulation.

The mechanism can be summarized as follows:

  1. Nitric Oxide Release: Sexual stimulation leads to nitric oxide release in the corpus cavernosum.
  2. Cyclic Guanosine Monophosphate Production: Nitric oxide stimulates guanylate cyclase, increasing cyclic guanosine monophosphate levels.
  3. Phosphodiesterase Type 5 Inhibition: Sildenafil inhibits phosphodiesterase type 5, preventing cyclic guanosine monophosphate breakdown.
  4. Enhanced Erection: Increased cyclic guanosine monophosphate promotes vasodilation and erection .
Physical and Chemical Properties Analysis

Sildenafil exhibits several notable physical and chemical properties:

  • Solubility: Highly dependent on pH; better solubility at lower pH levels.
  • Melting Point: Decomposes at approximately 189.4 °C.
  • Stability: Sensitive to light and moisture; should be stored properly to maintain efficacy.

These properties influence its formulation in pharmaceutical products and its pharmacokinetic profile .

Applications

Sildenafil is primarily used for:

  1. Erectile Dysfunction Treatment: It enhances erectile function by increasing blood flow to the penis.
  2. Pulmonary Arterial Hypertension Treatment: It relaxes blood vessels in the lungs, improving exercise capacity and quality of life for patients with this condition.
  3. Research Applications: Investigated for potential uses in other conditions related to vascular health due to its mechanism involving cyclic guanosine monophosphate pathways.

Sildenafil's widespread use has led to extensive research into its effects, side effects, and potential new applications beyond erectile dysfunction .

Historical Development and Serendipitous Discovery

Evolution from Anti-Anginal Candidate to Phosphodiesterase Type 5 Inhibitor

Sildenafil citrate was first synthesized in 1989 at Pfizer’s Sandwich, UK research facility (then Pfizer Central Research) as UK-92,480. Its development originated within a cardiovascular program targeting hypertension and angina pectoris through inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Researchers hypothesized that elevating cGMP via PDE5 inhibition would promote vasodilation in coronary arteries, thereby improving cardiac perfusion [1] [4].

Table 1: Key Milestones in Sildenafil’s Early Development Timeline

YearDevelopment PhasePrimary FocusCritical Observations
1989DiscoveryCardiovascularInitial synthesis as UK-92,480 targeting PDE5
1991-92Phase I Clinical TrialsSafety/TolerabilityUnexpected penile erection reports among male volunteers
1993Mechanism ReevaluationUrologicalConfirmed PDE5 expression in corpus cavernosum; erectile mechanism elucidated
1998FDA ApprovalErectile DysfunctionMarketed as Viagra for erectile dysfunction
2005Second Indication ApprovalPulmonary HypertensionFDA approves Revatio formulation for pulmonary arterial hypertension

During Phase I clinical trials (1991-1992), the compound demonstrated only modest antihypertensive effects. However, male trial participants consistently reported penile erections as an unpredicted side effect. As recounted by Pfizer executives, trial nurses documented subjects lying prone to conceal persistent erections—observations initially dismissed before being systematically investigated [8]. Dr. Ian Osterloh, the lead clinical researcher, spearheaded the mechanistic pivot after confirming that: (1) PDE5 was abundantly expressed in penile vasculature; and (2) sildenafil’s inhibition amplified nitric oxide (NO)-mediated vasodilation specifically within the corpus cavernosum, facilitating tumescence [1] [4]. This biological insight redirected development toward erectile dysfunction—a condition then managed primarily through invasive implants, intraurethral suppositories, or injectable vasodilators [4].

Target Repurposing in Drug Discovery: Case Study of Sildenafil

Sildenafil exemplifies pharmacological repurposing—leveraging a known compound against a novel target pathway distinct from its original intent. Its success derives from two intersecting factors:

  • Differential Tissue Expression: Although PDE5 inhibition produced negligible cardiac benefits, high PDE5 density in pulmonary vasculature and penile tissue created organ-selective effects. The drug’s bioavailability and pharmacokinetic profile (peak plasma concentration at 60 minutes; half-life ~4 hours) coincidentally aligned with the temporal requirements for sexual activity [1] [8].

  • Disease Pathophysiology Alignment: Erectile dysfunction was historically misclassified as primarily psychogenic. The 1980s discovery of NO’s role in erectile physiology revealed that most cases involved impaired vasodilation—making PDE5 inhibition mechanistically rational [4]. Similarly, pulmonary arterial hypertension involves insufficient NO-cGMP signaling, enabling sildenafil’s later approval as Revatio [6] [8].

Table 2: Mechanistic Basis for Sildenafil’s Repurposing Across Indications

Original Target (Angina)Repurposed Application (Erectile Dysfunction)Secondary Repurposing (Pulmonary Hypertension)
PDE5 in coronary arteriesPDE5 in corpus cavernosumPDE5 in pulmonary arteries
↑ Coronary blood flow↑ Penile blood flow↓ Pulmonary vascular resistance
Minimal clinical efficacyRobust erectile response (66-82% efficacy in trials)Improved exercise capacity & hemodynamics
Abandoned indicationFDA approved 1998FDA approved 2005

This dual repositioning—first from angina to erectile dysfunction, then to pulmonary hypertension—showcases how understanding tissue-specific expression and pathway biology enables therapeutic rediscovery. Computational methods now systematize such insights, but sildenafil’s case relied on clinical astuteness [9].

Patent Landscapes and Intellectual Property Dynamics

Pfizer secured foundational composition-of-matter protection for sildenafil citrate under US Patent 5,250,534 (filed 1991; granted 1993), covering the pyrazolopyrimidinone core structure. However, anticipating generic competition upon patent expiry, Pfizer deployed multiple secondary patenting strategies:

  • Method-of-Use Patents: EP0960621A2 (filed 1999) protected "the use of sildenafil for the manufacture of a medicament for treating erectile dysfunction"—effectively extending exclusivity for this indication even as the compound patent lapsed [5] [7].
  • Formulation Innovations: Patent EP0960621A2 also claimed controlled-release tablets, oral suspensions, and lyophilized powders containing sildenafil free base or citrate. Later patents covered polymorphic forms (Form I citrate stability), co-crystals, and pediatric formulations [3] [5].
  • Disease-Specific Exclusivity: Upon approval for pulmonary arterial hypertension (PAH) in 2005, Revatio received 7 years of orphan drug exclusivity—a regulatory incentive independent of patent status [6] [7].

Table 3: Intellectual Property Strategies Extending Sildenafil’s Market Exclusivity

Patent TypeExemplary DocumentsProtected InnovationCommercial Impact
CompoundUS 5,250,534 (1993)Core chemical structureBlocked generics until 2012-2020 (region-dependent)
Medical UseEP0960621A2 (1999)ED indication-specific useExtended Viagra exclusivity post-compound expiry
FormulationUS 6,821,975 (2004)Citrate salt hydrates & solvatesEnabled temperature-stable tablets
Orphan Drug DesignationFDA NDA 21-845 (2005)PAH indication7-year exclusivity for Revatio

When the core patent expired between 2012-2020 (varying by jurisdiction), generics captured ~80% of Viagra’s market share within two years. However, Revatio—protected separately—maintained exclusivity for PAH, demonstrating how indication-specific IP segmentation preserves revenue streams [6] [7].

Properties

CAS Number

139755-83-2

Product Name

Sildenafil

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C22H30N6O4S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)

InChI Key

BNRNXUUZRGQAQC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Solubility

White to off-white crystalline powder; solubility in water: 3.5 mg/mL /Sildenafil citrate/

Synonyms

Revatio, UK-92480, Viagra

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.